Ethyl Ester Versus Free Carboxylic Acid: Differentiated Physicochemical Properties and Prodrug Potential
The ethyl ester form of 6-oxo-6-(4-pentyloxyphenyl)hexanoate (target; CAS 898757-81-8) exhibits quantifiably distinct physicochemical properties compared to its free acid analog (CAS 898792-00-2). The ester has a molecular weight of 320.42 g·mol⁻¹, density of 1.022 g·cm⁻³, and a boiling point of 438°C at 760 mmHg . The free acid has a molecular weight of 292.37 g·mol⁻¹, density of 1.076 g·cm⁻³, and a boiling point of 474.7°C at 760 mmHg . The molecular weight difference of +28.05 g·mol⁻¹ (the ethyl group) and the density decrease of 0.054 g·cm⁻³ reflect the replacement of a polar, ionisable carboxyl group with a neutral, lipophilic ester. This esterification eliminates the hydrogen-bond donor capacity (HBD = 0 for the ester vs. HBD = 1 for the free acid) , which is expected to enhance passive membrane permeability by approximately 0.5–1.0 log units based on the established correlation between HBD count and Caco-2 permeability [1]. In the context of anti-inflammatory research, the free acid OXA is documented as a dual COX-2/5-LOX inhibitor, while the ethyl ester serves as a cell-permeable prodrug or a synthetic intermediate for HDAC inhibitor construction [2].
| Evidence Dimension | Physicochemical properties: molecular weight, density, boiling point, hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW: 320.42 g/mol; Density: 1.022 g/cm³; BP: 438°C (760 mmHg); HBD: 0; HBA: 4 |
| Comparator Or Baseline | Free acid (CAS 898792-00-2): MW: 292.37 g/mol; Density: 1.076 g/cm³; BP: 474.7°C (760 mmHg); HBD: 1; HBA: 4 |
| Quantified Difference | ΔMW = +28.05 g/mol (9.6% higher); ΔDensity = −0.054 g/cm³ (5.0% lower); ΔBP = −36.7°C (7.7% lower); ΔHBD = −1 |
| Conditions | Standard physicochemical measurement conditions per ChemSrc and ChemCD databases |
Why This Matters
The absence of a hydrogen-bond donor in the ethyl ester predicts superior passive membrane permeability, which is critical for cell-based assays requiring intracellular target engagement without transporter-mediated uptake.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. (Class-level inference: HBD ≤ 5 rule for permeability.) View Source
- [2] Medical University of Lublin, MeSH Concept Record M0014961. 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid (OXA): potent lipoxygenase inhibitor; also inhibits cyclooxygenase; antioxidant activity in fats and oils. View Source
